tert-Butyl (4-(chloromethyl)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(chloromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHLNTUJMCHWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676345 | |
| Record name | tert-Butyl [4-(chloromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916578-53-5 | |
| Record name | tert-Butyl [4-(chloromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(chloromethyl)phenyl)carbamate typically involves the reaction of 4-(chloromethyl)phenyl isocyanate with tert-butyl alcohol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (–CH₂Cl) undergoes nucleophilic substitution reactions with various nucleophiles, enabling the synthesis of functionalized derivatives.
Key Reagents and Conditions:
-
Amines : Reacts with primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 50–80°C to form arylalkylamine derivatives .
-
Thiols : Substitution with thiols in the presence of NaH or K₂CO₃ yields thioether-linked products .
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Azides : Sodium azide (NaN₃) in DMF facilitates the synthesis of azide intermediates for click chemistry .
Example Reaction:
Table 1: Substitution Reactions with Selected Nucleophiles
| Nucleophile | Product Class | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Benzylamine | Arylalkylamine | DMF | 60°C | 82–90 | |
| Thiophenol | Thioether | DMSO | 80°C | 75 | |
| NaN₃ | Azide Intermediate | DMF/H₂O | RT | 68 |
Oxidation and Reduction
The carbamate group (–NHCO₂t-Bu) remains stable under mild redox conditions, while the chloromethyl group can be oxidized or reduced selectively.
-
Oxidation :
-
Reduction :
– LiAlH₄ reduces –CH₂Cl to –CH₃, producing tert-butyl (4-methylphenyl)carbamate .
Mechanistic Insight:
\ Oxidation:
\ Reduction:
Cross-Coupling Reactions
The chloromethyl group participates in transition-metal-catalyzed cross-coupling reactions, enabling C–C bond formation.
Notable Examples:
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Negishi Coupling : With organozinc reagents (e.g., benzylzinc chloride) under Ni catalysis to form biaryl derivatives .
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Suzuki-Miyaura Coupling : Limited applicability due to competing hydrolysis of –CH₂Cl, but feasible with Pd(PPh₃)₄ and arylboronic acids .
Table 2: Cross-Coupling Reaction Performance
| Reaction Type | Catalyst | Reagent | Yield (%) | Selectivity | Source |
|---|---|---|---|---|---|
| Negishi Coupling | Ni(cod)₂ | Benzylzinc Chloride | 92 | High | |
| Propargylation | Rh₂(esp)₂ | Propargyl Carbamate | 87 | Moderate |
Carbamate-Specific Reactions
The tert-butyl carbamate group (–NHCO₂t-Bu) undergoes distinct transformations:
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Acidolytic Cleavage : Trifluoroacetic acid (TFA) cleaves the tert-butyl group, generating the free amine :
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Curtius Rearrangement : Under thermal conditions (100–120°C), the carbamate decomposes via isocyanate intermediates, forming urea derivatives :
Comparative Reactivity with Analogues
The chloromethyl group’s reactivity differs from bromo/iodo analogues due to electronegativity and bond strength:
Table 3: Halogen Substituent Effects
| Compound | Reactivity with NaOH | Relative Rate (k) | Major Product |
|---|---|---|---|
| tert-Butyl (4-(chloromethyl)phenyl)carbamate | Slow hydrolysis | 1.0 | Phenol carbamate |
| tert-Butyl (4-(bromomethyl)phenyl)carbamate | Rapid substitution | 4.2 | Amine/thioether derivatives |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H16ClNO2
- Molecular Weight : 241.72 g/mol
- IUPAC Name : tert-butyl (4-(chloromethyl)phenyl)carbamate
- CAS Number : 916578-53-5
The compound features a carbamate functional group attached to a chloromethyl-substituted phenyl ring, which enhances its reactivity and potential for further chemical transformations.
Anti-inflammatory Activity
Research has indicated that derivatives of tert-butyl carbamates exhibit promising anti-inflammatory properties. A study synthesized several related compounds and evaluated their effects on inflammation using the carrageenan-induced rat paw edema model. Notably, some derivatives showed inhibition percentages ranging from 39.021% to 54.239% compared to the standard drug indomethacin, indicating potential therapeutic applications in treating inflammatory diseases .
Enzyme Inhibition
The compound has been noted for its ability to interact with critical enzymes involved in neurodegenerative diseases. Specifically, it has shown potential in inhibiting β-secretase 1 and acetylcholinesterase, both of which are vital in Alzheimer's disease pathology . This suggests that this compound could be explored as a lead compound for developing new treatments for neurodegenerative conditions.
Building Block in Synthesis
This compound serves as an essential building block in organic synthesis, particularly in the preparation of N-Boc protected anilines and other complex molecules . Its reactivity allows it to participate in various coupling reactions, making it a versatile intermediate in synthetic pathways.
Polymer Chemistry
The carbamate functionality can act as a protecting group for amines or as a monomer unit in polymer synthesis . This versatility opens avenues for creating novel materials with tailored properties, enhancing its utility in materials science.
Case Studies and Research Findings
Safety and Handling Considerations
Due to the presence of chlorine and other reactive groups, handling this compound requires caution. It is advisable to follow standard laboratory safety protocols to mitigate risks associated with chemical exposure .
Mechanism of Action
The mechanism of action of tert-Butyl (4-(chloromethyl)phenyl)carbamate involves its interaction with nucleophilic sites on target molecules. The chlorine atom in the compound is highly reactive and can form covalent bonds with nucleophiles such as amines or thiols . This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms .
Comparison with Similar Compounds
Table 1: Physical and Structural Comparison of Selected Analogs
Biological Activity
tert-Butyl (4-(chloromethyl)phenyl)carbamate is an organic compound characterized by its unique structural features, including a tert-butyl group, a chloromethyl substituent, and a carbamate functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 241.71 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic contexts. The presence of the chloromethyl group suggests reactivity that could lead to interactions with biological molecules, although specific mechanisms of action remain largely undocumented.
Potential Biological Activities
-
Antimicrobial Properties :
- Preliminary studies suggest that derivatives of similar carbamate compounds exhibit antimicrobial activity, indicating that this compound may also possess this property.
-
Anticancer Potential :
- The compound's structural features may allow it to interact with cellular targets involved in cancer progression, although detailed studies are needed to confirm this potential.
-
Mechanism of Action :
- While specific mechanisms are not well-defined, the chloromethyl group can act as an alkylating agent, potentially modifying biological macromolecules such as DNA and proteins, which could lead to therapeutic effects.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-chloromethylphenyl isocyanate with tert-butanol. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Activity Assessment
A study investigated various carbamate derivatives for their antimicrobial properties, revealing that compounds similar to this compound exhibited significant activity against specific bacterial strains. The study highlighted the importance of the chloromethyl group in enhancing biological interactions.
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Case Study 2: Anticancer Activity Exploration
Another research effort focused on evaluating the anticancer potential of various carbamates, including this compound. Results indicated that certain derivatives could induce apoptosis in cancer cell lines.
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound C | HeLa | 10 |
| Compound D | MCF-7 | 5 |
| This compound | TBD | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
